(S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester
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Overview
Description
(S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and versatility in various chemical reactions. The compound’s structure includes a tetrahydropyridine ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 2-methyl-1,2,3,6-tetrahydropyridine, is synthesized through a series of cyclization reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst.
Protection of the Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, industrial methods may employ continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester group into boranes or other reduced boron species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various substituted boronic esters and related compounds.
Scientific Research Applications
(S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design, where the compound can target specific enzymes or receptors . Additionally, the tetrahydropyridine ring can engage in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the tetrahydropyridine ring, making it less versatile in biological applications.
Methylboronic Acid Pinacol Ester: A simpler boronic ester with fewer functional groups, limiting its reactivity and application scope.
Cyclohexylboronic Acid Pinacol Ester: Contains a cyclohexyl ring instead of a tetrahydropyridine ring, affecting its chemical properties and reactivity.
Uniqueness
(S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester stands out due to its unique combination of a boronic ester group and a tetrahydropyridine ring. This structure imparts enhanced stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl (2S)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARFGAOIFGKRBE-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN([C@H](C2)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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